![molecular formula C17H20N2O3S2 B2945185 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 1021069-85-1](/img/structure/B2945185.png)
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a methoxyphenyl group, and an acetamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature. The methoxyphenyl and acetamide groups are attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of structurally related compounds has been a focal point in the search for new therapeutic agents. For instance, the synthesis and evaluation of various derivatives have led to discoveries in anticonvulsant, antimicrobial, and anticancer activities:
- Anticonvulsant Activity: Some derivatives have been synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES), revealing potential anticonvulsant properties (Aktürk et al., 2002).
- Antimicrobial Activity: The antimicrobial properties of rhodanine-3-acetic acid-based amides and esters against a panel of bacteria, mycobacteria, and fungi have been explored, highlighting the potential use of similar compounds in treating infectious diseases (Krátký et al., 2017).
- Anticancer Activity: Research into novel diastereoselective benzothiazole β-lactam conjugates has shown that certain derivatives exhibit promising anticancer activities, suggesting that similar structures could be explored for therapeutic applications (Alborz et al., 2018).
Material Science and Drug Design
The unique structural features of compounds like 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide make them candidates for material science research and drug design:
- Glutaminase Inhibition: Derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, offering insights into designing compounds with improved drug-like properties and solubility for therapeutic use (Shukla et al., 2012).
- Antibacterial and Antifungal Activities: The synthesis and biological evaluation of Schiff bases containing thiazole rings have demonstrated antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents (Bharti et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a thiazole ring, which is a common moiety in various drugs and biologically active agents . .
Mode of Action
Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
The compound may influence various biochemical pathways due to the presence of the thiazole ring. Thiazole-containing molecules can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems
Result of Action
Given the potential for thiazole-containing molecules to influence various biochemical pathways and receptors, the compound could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-8-18-16(21)9-13-10-23-17(19-13)24-11-15(20)12-4-6-14(22-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSVCSVKFRFKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.